N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine
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Overview
Description
N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylmethoxybenzaldehyde with 1,3-benzodioxole-5-amine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a channel blocker for certain ion channels, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine include:
- N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine
- 2-methyl-N-[(3-phenylmethoxyanilino)-sulfanylidenemethyl]-3-pyridinecarboxamide
- N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-5-16(6-3-1)14-23-19-8-4-7-17(11-19)13-22-18-9-10-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFQLJKAOMTNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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